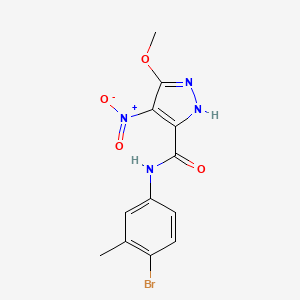![molecular formula C18H16F2N4O5 B10956553 5-[(2,4-difluorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B10956553.png)
5-[(2,4-difluorophenoxy)methyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a complex organic compound that features a combination of fluorinated phenoxy, nitro-pyrazole, and furanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-difluorophenoxy methyl intermediate, which is then reacted with a nitro-pyrazole derivative under specific conditions to form the desired product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Hydrolysis: The furanamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogenation catalysts (e.g., palladium on carbon) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are typically used.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenoxy derivatives.
Hydrolysis: Breakdown into corresponding carboxylic acids and amines.
Scientific Research Applications
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Agrochemicals: Possible application as a pesticide or herbicide due to its unique chemical structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves interaction with specific molecular targets. The nitro-pyrazole moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorinated phenoxy group can enhance binding affinity and specificity, while the furanamide moiety may contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-(3-PYRIDINYL)PYRAZOLE-3-CARBOXAMIDE
- 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]ETHYL}-3-ISOXAZOLECARBOXAMIDE
Uniqueness
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is unique due to its combination of fluorinated phenoxy, nitro-pyrazole, and furanamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16F2N4O5 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16F2N4O5/c1-11-8-17(24(26)27)22-23(11)7-6-21-18(25)16-5-3-13(29-16)10-28-15-4-2-12(19)9-14(15)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,25) |
InChI Key |
UUJWRHVOEWCUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956473.png)
![3,5-bis(difluoromethyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10956475.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)

![N-benzyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10956495.png)
![3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956498.png)
![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10956499.png)
![13-methyl-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10956501.png)
![5-Oxo-5-[2-(trifluoromethyl)anilino]pentanoic acid](/img/structure/B10956505.png)
![N'-({4-[(3,4-dimethylphenoxy)methyl]phenyl}carbonyl)-2,5-difluorobenzohydrazide](/img/structure/B10956513.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10956524.png)
![Dipropan-2-yl 3-methyl-5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B10956545.png)
![[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10956548.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10956557.png)
